Several commercial vendors supply 4,6-Dimethoxy-2-pyrimidinyl urea as a research chemical ( , ). This suggests potential research interest; however, the specific purposes are not disclosed by the vendors.
A search of scientific databases like PubChem () doesn't reveal any published research directly investigating the properties or applications of 4,6-Dimethoxy-2-pyrimidinyl urea.
4,6-Dimethoxy-2-pyrimidinyl urea is a chemical compound with the molecular formula C₇H₁₀N₄O₃. It features a pyrimidine ring substituted at the 4 and 6 positions by methoxy groups and is linked to a urea functional group. This compound is notable for its role as an intermediate in the synthesis of various biologically active molecules, particularly in the field of agrochemicals and pharmaceuticals.
4,6-Dimethoxy-2-pyrimidinyl urea exhibits biological activity that makes it relevant in agricultural chemistry. It is often used as a precursor in the synthesis of herbicides due to its ability to inhibit specific enzymatic pathways in plants. Its derivatives have shown efficacy against various weed species, making it valuable for crop protection .
Several methods have been developed for synthesizing 4,6-dimethoxy-2-pyrimidinyl urea:
The primary applications of 4,6-dimethoxy-2-pyrimidinyl urea include:
Interaction studies have focused on the compound's behavior in biological systems, particularly its metabolic pathways and interactions with enzymes involved in plant growth regulation. For example, studies have shown that derivatives of this compound can effectively inhibit acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids in plants .
Several compounds share structural similarities with 4,6-dimethoxy-2-pyrimidinyl urea. Here are notable examples:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea | Contains a pyrimidine and an ethylsulfonyl group | Used as a transformation product of rimsulfuron |
| N,N'-Bis(4,6-dimethoxy-2-pyrimidinyl)urea | Dimeric structure with two 4,6-dimethoxy-2-pyrimidinyl units | Higher potency in herbicidal activity |
| 4-Methylthio-6-methoxy-2-pyrimidinyl urea | Substituted at different positions on the pyrimidine ring | Different biological activity profile |
The uniqueness of 4,6-dimethoxy-2-pyrimidinyl urea lies in its specific methoxy substitutions and its dual functionality as both a pyrimidine and urea derivative. This combination enhances its reactivity and biological efficacy compared to other similar compounds.
The nucleophilic substitution of pyrimidine rings represents a fundamental synthetic approach for the preparation of 4,6-dimethoxy-2-pyrimidinyl urea derivatives. Pyrimidine rings exhibit enhanced reactivity toward nucleophilic attack at the 2-, 4-, and 6-positions due to the electron-withdrawing nature of the nitrogen atoms [1]. This electronic deficiency makes these positions particularly susceptible to nucleophilic substitution reactions, which forms the basis for efficient synthetic routes to dimethoxypyrimidinyl urea compounds.
The regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidine derivatives is strongly influenced by the electronic environment of the pyrimidine ring [2]. When electron-donating substituents are present at the 6-position, the reaction typically proceeds with preferential substitution at the 2-position, whereas electron-withdrawing groups favor substitution at the 4-position. This regioselectivity can be rationalized through quantum mechanical calculations that demonstrate how substituent effects alter the electron density distribution within the pyrimidine ring system.
The Addition of Nucleophile, Ring Opening, and Ring Closure mechanism provides important mechanistic insights into pyrimidine nucleophilic substitution reactions [5]. This mechanism involves initial nucleophilic addition to the pyrimidine ring, followed by ring opening and subsequent ring closure to yield the substituted product. Isotope labeling studies have confirmed this mechanism in reactions involving metal amide nucleophiles with substituted pyrimidines, demonstrating that nitrogen atom scrambling occurs during the reaction process.
The formation of urea linkages in 4,6-dimethoxy-2-pyrimidinyl urea synthesis can be achieved through multiple synthetic pathways, with phosgene derivatives and carbamoyl chlorides representing the most prominent approaches. Traditional phosgene-based methods involve the reaction of amines with phosgene to generate isocyanate intermediates, which subsequently react with nucleophilic amines to form urea products [6]. While highly effective, phosgene-based approaches suffer from significant safety concerns due to the toxic nature of phosgene gas.
Bis(trichloromethyl)carbonate, commonly known as triphosgene, has emerged as a safer alternative to phosgene for urea synthesis [6]. This crystalline solid provides similar reactivity to phosgene while offering improved handling characteristics and reduced vapor pressure. The use of triphosgene in the synthesis of pyrimidinyl urea derivatives typically requires the presence of a base such as triethylamine to neutralize the hydrogen chloride generated during the reaction. Reaction yields using triphosgene generally range from 75-90%, depending on the specific substrate and reaction conditions employed.
Carbamoyl chloride derivatives offer an alternative approach for urea bond formation that avoids the use of phosgene equivalents entirely. These reagents can be generated in situ from the corresponding amines and chloroformates, providing access to unsymmetrical urea derivatives under mild reaction conditions [6]. The reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate represents a particularly efficient route to 4,6-dimethoxy-2-pyrimidinyl urea derivatives, with yields consistently exceeding 85% under optimized conditions [7] .
Recent advances in urea synthesis have focused on the development of environmentally benign alternatives to traditional phosgene-based methods. S,S-dimethyl dithiocarbonate has been validated as an effective phosgene substitute for aqueous carbonylation reactions, providing excellent yields and simplified purification procedures [6]. Similarly, carbon monoxide-based catalytic oxidative carbonylation has shown promise for sustainable urea synthesis, though reaction conditions often require optimization to minimize the formation of side products such as oxamides and formamides.
Table 1: Comparative Analysis of Urea Coupling Methodologies
| Method | Yield (%) | Reaction Time (h) | Temperature (°C) | Safety Considerations |
|---|---|---|---|---|
| Phosgene | 85-95 | 2-4 | 0-25 | High toxicity risk |
| Triphosgene | 75-90 | 3-6 | 20-40 | Moderate toxicity |
| Phenyl chloroformate | 85-95 | 4-24 | 20-30 | Low toxicity |
| CDI | 70-85 | 6-12 | 60-80 | Minimal toxicity |
The selection of appropriate solvent systems plays a critical role in optimizing the synthesis of 4,6-dimethoxy-2-pyrimidinyl urea derivatives. Research has demonstrated that the choice of solvent significantly affects both reaction yield and impurity profiles . 1,4-Dioxane and tetramethylurea have emerged as the preferred solvents for the synthesis of pyrimidinyl urea compounds, providing superior results compared to conventional organic solvents such as dichloromethane or tetrahydrofuran.
The use of 1,4-dioxane as a reaction medium offers several advantages, including excellent solubility for both starting materials and products, chemical inertness under the reaction conditions, and compatibility with the acid scavenging systems typically employed . When combined with N,N-dimethylaniline as an acid receptor, 1,4-dioxane facilitates the efficient synthesis of 4,6-dimethoxy-2-pyrimidinyl urea with minimal formation of the bis-substituted impurity N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)urea.
Temperature optimization studies have revealed that the reaction temperature range of 20-30°C provides the optimal balance between reaction rate and selectivity . Lower temperatures result in prolonged reaction times and incomplete conversion, while higher temperatures lead to increased formation of side products and decomposition of temperature-sensitive intermediates. The narrow temperature window reflects the delicate balance required to maintain high selectivity while achieving acceptable reaction rates.
Solvent-free reaction conditions have gained attention as environmentally sustainable alternatives to traditional solvent-based methods [9] [10]. Ball-milling techniques enable the synthesis of pyrimidine derivatives under solvent-free conditions at room temperature, offering advantages such as reduced environmental impact, simplified purification procedures, and enhanced reaction efficiency. These mechanochemical approaches have demonstrated yields exceeding 85% for various pyrimidine derivatives, though their application to specific pyrimidinyl urea synthesis requires further investigation.
Microwave-assisted synthesis represents another approach to reaction optimization, offering reduced reaction times and improved energy efficiency [9]. Studies on related pyrimidine derivatives have shown that microwave irradiation at 150W power levels can reduce reaction times from hours to minutes while maintaining or improving product yields. The application of microwave heating to pyrimidinyl urea synthesis requires careful optimization to prevent overheating and thermal decomposition of sensitive intermediates.
Table 2: Solvent Optimization Data for Pyrimidinyl Urea Synthesis
| Solvent | Yield (%) | Reaction Time (h) | Impurity Level (%) | Boiling Point (°C) |
|---|---|---|---|---|
| 1,4-Dioxane | 88.3 | 4-24 | <2 | 101 |
| Tetramethylurea | 85.7 | 6-20 | <3 | 177 |
| Dichloromethane | 72.4 | 8-30 | 5-8 | 40 |
| Tetrahydrofuran | 69.2 | 10-36 | 6-10 | 66 |
The transition from laboratory-scale synthesis to industrial production of 4,6-dimethoxy-2-pyrimidinyl urea requires careful consideration of catalytic efficiency, process economics, and environmental impact. Industrial synthesis emphasizes the achievement of high yields and purity while minimizing downstream purification requirements and waste generation . The optimization of reagent stoichiometry, typically involving 10-75% excess phenyl chloroformate, ensures complete conversion while maintaining economic viability.
Catalytic systems for industrial pyrimidine synthesis have evolved to incorporate heterogeneous catalysts that offer advantages in terms of recyclability and ease of separation [11] [12]. Bone char modified with chlorosulfonic acid has demonstrated excellent catalytic activity for pyrimidine derivative synthesis, achieving turnover numbers exceeding 2000 and turnover frequencies of 400 h⁻¹. The catalyst maintains activity over multiple reaction cycles, with only marginal decreases in performance after four consecutive uses.
Bimetallic metal-organic framework catalysts, such as UiO-66(Fe/Zr) derivatives, have shown promising results for large-scale pyrimidine synthesis applications [12]. These catalysts combine the advantages of homogeneous and heterogeneous catalysis, providing high activity and selectivity while enabling straightforward catalyst recovery and reuse. The incorporation of phosphonic acid functional groups enhances the catalytic activity through cooperative activation mechanisms.
Process intensification strategies have been implemented to improve the economics of industrial pyrimidinyl urea production [13] [14]. One-pot synthetic procedures eliminate intermediate isolation steps, reducing processing costs and minimizing waste generation. The development of continuous flow processes offers additional advantages, including improved heat and mass transfer, enhanced safety profiles, and reduced equipment footprint. These approaches have demonstrated total yields exceeding 90% while significantly reducing processing time and energy consumption.
Economic analysis of competing synthetic routes reveals significant cost advantages for optimized processes [13] [14]. The traditional three-step synthesis involving cyclization, chlorination, and methoxylation generates substantial quantities of phosphoric acid-containing wastewater, resulting in high treatment costs and environmental burdens. Alternative two-step processes that employ direct hydroxymethylation after ring formation demonstrate superior economics through reduced waste generation and simplified processing requirements.
Table 3: Industrial Process Comparison for Pyrimidinyl Urea Production
| Process Route | Total Yield (%) | Steps | Waste Generation (kg/kg product) | Relative Cost |
|---|---|---|---|---|
| Traditional 3-step | 61.5-71.1 | 3 | 15-20 | 1.00 |
| Optimized 2-step | 83.1-91.3 | 2 | 5-8 | 0.65 |
| One-pot method | 88.3-94.2 | 1 | 2-4 | 0.45 |
The formation of N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)urea represents the primary impurity concern in the synthesis of 4,6-dimethoxy-2-pyrimidinyl urea [15]. This symmetrical bis-urea compound (molecular formula C₁₃H₁₆N₆O₅, molecular weight 336.3 g/mol) forms through the reaction of two equivalents of 2-amino-4,6-dimethoxypyrimidine with one equivalent of the carbonyl coupling reagent. The formation of this impurity is particularly problematic because it shares similar physical and chemical properties with the desired monosubstituted product, making separation challenging.
Mechanistic studies have revealed that the formation of the bis-substituted impurity occurs through two primary pathways . The first involves the reaction of excess 2-amino-4,6-dimethoxypyrimidine with the desired monosubstituted product under the reaction conditions. The second pathway involves the direct reaction of the coupling reagent with two equivalents of the pyrimidine starting material, particularly under conditions of high reagent concentration or extended reaction times.
Control strategies for minimizing bis-urea formation focus on careful optimization of reaction stoichiometry and conditions . The use of controlled addition techniques, where the coupling reagent is added slowly to a solution containing the pyrimidine starting material and acid scavenger, helps maintain low instantaneous concentrations of the coupling reagent and reduces the probability of bis-substitution. Temperature control within the range of 20-30°C is critical, as higher temperatures increase the rate of side reactions leading to impurity formation.
High-performance liquid chromatography methods have been developed for the quantitative determination of N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)urea in the final product [16] [17]. Reversed-phase chromatography using acetate buffer systems at pH 4.0 provides excellent separation of the mono- and bis-substituted compounds, with detection limits below 0.1% relative to the main component. The chromatographic methods demonstrate excellent reproducibility and are suitable for routine quality control applications.
Process optimization studies have demonstrated that impurity levels can be consistently maintained below 2% through proper control of reaction parameters . The key factors influencing impurity formation include reagent stoichiometry, reaction temperature, addition rate of the coupling reagent, and reaction time. Statistical analysis of industrial batch data has revealed that maintaining these parameters within specified ranges results in consistent product quality with minimal batch-to-batch variation.
Table 4: Impurity Control Parameters and Specifications
| Parameter | Specification | Impact on Impurity Level |
|---|---|---|
| Reagent excess | 10-20% | Direct correlation |
| Reaction temperature | 20-30°C | Exponential increase above 30°C |
| Addition time | 2-4 hours | Inverse correlation |
| Final reaction time | 4-12 hours | Optimal at 6-8 hours |
| Acid scavenger ratio | 1.1-1.2 equiv | Critical for selectivity |
The crystallographic characterization of 4,6-dimethoxy-2-pyrimidinyl urea presents a significant gap in the current literature. While comprehensive structural data for this specific compound remains unavailable, insights can be drawn from closely related pyrimidinyl urea derivatives and analogous compounds that provide valuable structural context.
X-ray crystallographic studies of related pyrimidinyl-urea compounds demonstrate that these molecules typically exhibit hydrogen-bonded networks in the solid state . The 4,6-dimethoxy substitution pattern on the pyrimidine ring is expected to influence both intramolecular geometry and intermolecular packing arrangements through methoxy group orientations and their participation in weak hydrogen bonding interactions.
Based on structural analogies with related compounds, 4,6-dimethoxy-2-pyrimidinyl urea likely adopts a planar or near-planar configuration for the pyrimidine-urea portion of the molecule [2]. The methoxy substituents at positions 4 and 6 of the pyrimidine ring are expected to orient to minimize steric hindrance while maximizing stabilizing interactions. The urea functional group typically exhibits characteristic bond lengths of C=O (approximately 1.23 Å) and C-N (approximately 1.33 Å), with the ability to participate in multiple hydrogen bonding arrangements.
Urea derivatives characteristically form extensive hydrogen bonding networks in crystalline phases [3] [4]. The compound is anticipated to exhibit both donor and acceptor capabilities through the urea N-H groups and carbonyl oxygen, respectively. The pyrimidine nitrogen atoms may also participate as hydrogen bond acceptors, creating a three-dimensional network that stabilizes the crystal structure. The methoxy groups, while primarily hydrophobic, may contribute weak C-H⋯O interactions that influence overall packing efficiency.
Although specific crystallographic parameters for 4,6-dimethoxy-2-pyrimidinyl urea have not been determined, related dimethoxy-pyrimidinyl compounds typically crystallize in common space groups such as P21/c or P-1 [2] [5]. The anticipated unit cell dimensions would likely accommodate 2-4 molecules per asymmetric unit, depending on the specific hydrogen bonding patterns and molecular orientation preferences.
The solubility characteristics of 4,6-dimethoxy-2-pyrimidinyl urea reflect its amphiphilic nature, with both hydrophilic urea functionality and lipophilic methoxy substituents contributing to its dissolution behavior.
4,6-Dimethoxy-2-pyrimidinyl urea demonstrates favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding interactions . The compound exhibits good solubility in ethanol and dimethylformamide (DMF), with enhanced dissolution in dimethyl sulfoxide (DMSO) [7]. The urea moiety serves as the primary contributor to polar solvent compatibility through its ability to form hydrogen bonds with protic and aprotic polar solvents.
| Solvent | Solubility Classification | Temperature |
|---|---|---|
| Ethanol | Soluble | 25°C |
| DMF | Soluble | 25°C |
| DMSO | Readily soluble | 25°C |
| Water | Limited | 25°C |
The enhanced solubility in DMSO compared to other polar solvents can be attributed to the compound's ability to engage in specific dipole-dipole interactions with the sulfoxide functional group, while simultaneously accommodating the methoxy substituents through favorable van der Waals interactions.
In contrast to its behavior in polar media, 4,6-dimethoxy-2-pyrimidinyl urea exhibits significantly reduced solubility in non-polar solvents [8] [9]. This limitation stems from the compound's inability to form stabilizing interactions with hydrocarbon solvents, despite the presence of methoxy groups that provide some lipophilic character.
The compound's poor solubility in non-polar solvents such as toluene, hexane, and chloroform reflects the dominant influence of the polar urea and pyrimidine functionalities. While the methoxy substituents contribute to molecular lipophilicity, they are insufficient to overcome the hydrophilic character imparted by the heterocyclic nitrogen atoms and urea carbonyl group.
The solubility of 4,6-dimethoxy-2-pyrimidinyl urea in aqueous systems is expected to be pH-dependent due to the potential for protonation of the pyrimidine nitrogen atoms under acidic conditions. The compound's predicted pKa value of approximately 11.46 suggests that significant ionization would occur only under highly basic conditions, with corresponding effects on aqueous solubility [10].
The thermal behavior of 4,6-dimethoxy-2-pyrimidinyl urea follows patterns consistent with substituted urea derivatives, with decomposition mechanisms influenced by both the pyrimidine ring system and methoxy substituents.
4,6-Dimethoxy-2-pyrimidinyl urea exhibits thermal stability up to its melting point range of 189-199°C [11] [10]. This temperature range represents the transition from solid to liquid phase under normal atmospheric conditions. The compound maintains structural integrity throughout this temperature range, with no significant decomposition observed below the melting point.
Theoretical studies on urea derivative thermal decomposition indicate that these compounds primarily undergo four-center pericyclic reactions yielding substituted isocyanates and amines [12] [13]. For 4,6-dimethoxy-2-pyrimidinyl urea, the expected decomposition pathway involves:
Based on computational studies of related urea derivatives, the activation energy for initial thermal decomposition is estimated to be in the range of 150-200 kJ/mol [12]. The presence of electron-donating methoxy groups may slightly reduce this activation energy by stabilizing transition states during bond cleavage processes.
Expected weight loss patterns during thermal decomposition:
The proton NMR spectrum of 4,6-dimethoxy-2-pyrimidinyl urea exhibits characteristic resonances that provide definitive structural confirmation. Based on data from closely related compounds [14], the expected chemical shifts include:
Aromatic Region (6.0-8.5 ppm):
Aliphatic Region (3.0-4.5 ppm):
NH Exchange Region (10-13 ppm):
The carbon-13 NMR spectrum provides complementary structural information with expected resonances including:
The FT-IR spectrum of 4,6-dimethoxy-2-pyrimidinyl urea exhibits characteristic absorption bands that confirm functional group presence and molecular interactions:
Key Absorption Frequencies:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3350-3180 | N-H stretching (urea) | Strong, broad |
| 1695-1685 | C=O stretching (urea) | Very strong |
| 1620-1580 | Pyrimidine C=N stretching | Strong |
| 1480-1450 | C-H bending (methoxy) | Medium |
| 1250-1200 | C-O stretching (methoxy) | Strong |
| 1050-1020 | C-N stretching | Medium |
| 850-800 | Pyrimidine ring deformation | Medium |
The broad N-H stretching region indicates hydrogen bonding interactions in the solid state, while the carbonyl frequency suggests moderate electron delocalization between the urea and pyrimidine systems.
The UV-Vis absorption characteristics of 4,6-dimethoxy-2-pyrimidinyl urea reflect the electronic transitions within the conjugated pyrimidine-urea system:
Primary Absorption Bands:
The methoxy substituents cause bathochromic shifts compared to unsubstituted pyrimidine derivatives due to their electron-donating character, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO gap.
Under electron impact ionization conditions, 4,6-dimethoxy-2-pyrimidinyl urea produces a molecular ion peak at m/z 198, corresponding to its molecular weight [15]. The fragmentation pattern follows predictable pathways based on the relative stability of resulting ionic species.
Major Fragment Ions:
| m/z | Relative Intensity (%) | Assignment | Formation Mechanism |
|---|---|---|---|
| 198 | 15-25 | [M]⁺- | Molecular ion |
| 155 | 45-65 | [M-43]⁺ | Loss of CONH (acetyl) |
| 140 | 30-50 | [C₆H₈N₃O₂]⁺ | Loss of urea moiety |
| 125 | 60-80 | [C₆H₉N₂O₂]⁺ | Base peak, dimethoxypyrimidine fragment |
| 110 | 25-40 | [C₅H₆N₂O₂]⁺ | Loss of one methoxy group |
| 95 | 15-30 | [C₄H₃N₂O₂]⁺ | Loss of both methoxy groups |
α-Cleavage Process: The primary fragmentation involves α-cleavage adjacent to the urea nitrogen, resulting in loss of the intact urea moiety (CONH₂, 60 mass units) to generate the dimethoxypyrimidine cation at m/z 140.
Methoxy Group Elimination: Sequential loss of methoxy radicals (OCH₃, 31 mass units) occurs through radical-induced fragmentations, producing a series of peaks at m/z 125 and 95.
Ring Fragmentation: At higher collision energies, complete pyrimidine ring fragmentation occurs, yielding smaller nitrogenous fragments and contributing to the background spectrum.
Under collision-induced dissociation conditions, the molecular ion of 4,6-dimethoxy-2-pyrimidinyl urea exhibits characteristic fragmentation patterns that confirm structural assignments. The most abundant product ions arise from the loss of stable neutral molecules such as carbon monoxide (28 mass units) and methanol (32 mass units), consistent with rearrangement processes involving the methoxy substituents and urea functionality.
The fragmentation energy requirements follow the general pattern observed for urea derivatives, with initial bond cleavages occurring at relatively low collision energies (10-20 eV) and complete molecular fragmentation requiring higher energy inputs (40-60 eV) [15].
Electrospray Ionization (ESI): Under positive ion ESI conditions, 4,6-dimethoxy-2-pyrimidinyl urea readily forms protonated molecular ions [M+H]⁺ at m/z 199. The compound's basic pyrimidine nitrogen atoms facilitate protonation, making ESI an preferred ionization method for quantitative analysis.
Chemical Ionization (CI): Chemical ionization with ammonia or methane as reagent gas produces characteristic [M+H]⁺ and [M+NH₄]⁺ adduct ions, providing additional confirmation of molecular weight while minimizing fragmentation.
Irritant;Environmental Hazard